molecular formula C4H12NSi2 B103220 Tetramethylsilazane CAS No. 18116-02-4

Tetramethylsilazane

カタログ番号: B103220
CAS番号: 18116-02-4
分子量: 130.31 g/mol
InChIキー: PXLQYUCPVGZZDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tetramethylsilazane, also known as this compound, is a useful research compound. Its molecular formula is C4H12NSi2 and its molecular weight is 130.31 g/mol. The purity is usually 95%.
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科学的研究の応用

Nuclear Magnetic Resonance (NMR) Spectroscopy

Tetramethylsilazane serves as a universal internal standard in NMR spectroscopy. Its high volatility and distinct chemical shift make it ideal for calibrating chemical shifts in 1H^{1}H, 13C^{13}C, and 29Si^{29}Si NMR spectra. The chemical shift of TMS is defined as δ 0, allowing for easy comparison of other compounds' shifts. Its symmetric structure ensures sharp signals, which are crucial for accurate spectral analysis .

NMR TypeChemical Shift (δ)Advantages
1H^{1}H0Sharp singlet signal
13C^{13}C0Easily identifiable singlet
29Si^{29}Si0Distinct resonance from other nuclei

Chemical Vapor Deposition (CVD)

TMS is employed as a precursor in chemical vapor deposition processes for the synthesis of silicon-based materials such as silicon dioxide (SiO₂) and silicon carbide (SiC). The choice of deposition conditions determines the resulting material. TMS's ability to produce high-purity silicon films makes it valuable in semiconductor manufacturing .

Atmospheric Chemistry Studies

Recent studies have investigated the atmospheric degradation of TMS. The compound undergoes oxidation reactions that can lead to the formation of silicon oxide clusters and other reactive species. This research is significant for understanding the environmental impact of volatile organosilicon compounds (VOSiCs). Computational models have shown that TMS can participate in auto-oxidation processes, contributing to ozone formation and influencing atmospheric chemistry .

Synthesis of Organosilanes

TMS acts as a starting material for synthesizing more complex organosilanes. It undergoes various reactions to form silane derivatives used in diverse applications, including pharmaceuticals and materials science .

Case Study 1: Use in Semiconductor Fabrication

In a study on semiconductor fabrication, TMS was utilized as a precursor for depositing silicon carbide films through CVD. The resulting films exhibited excellent electrical properties and thermal stability, making them suitable for high-performance electronic devices.

Case Study 2: Environmental Impact Assessment

Research conducted on the atmospheric chemistry of TMS highlighted its role in forming secondary pollutants. The study utilized computational simulations to predict reaction pathways and identified key intermediates formed during TMS oxidation, contributing to a better understanding of its environmental behavior.

特性

CAS番号

18116-02-4

分子式

C4H12NSi2

分子量

130.31 g/mol

InChI

InChI=1S/C4H12NSi2/c1-5(6)7(2,3)4/h1-4H3

InChIキー

PXLQYUCPVGZZDQ-UHFFFAOYSA-N

SMILES

CN([Si])[Si](C)(C)C

正規SMILES

CN([Si])[Si](C)(C)C

同義語

Tetramethylsilazane

製品の起源

United States

試験管内研究製品の免責事項と情報

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